5-Fluoro-2-methylphenyl isocyanate

Physical Property Differentiation Regioisomer Identification Quality Control

5-Fluoro-2-methylphenyl isocyanate (CAS 67191-93-9, also known as 4-fluoro-2-isocyanato-1-methylbenzene or 5-fluoro-o-tolyl isocyanate) is a fluorinated aromatic isocyanate with molecular formula C8H6FNO and molecular weight 151.14 g/mol. The compound bears a fluorine atom at the 5-position and a methyl group at the 2-position on the phenyl ring, with the isocyanate functional group directly attached to the ring.

Molecular Formula C8H6FNO
Molecular Weight 151.14 g/mol
CAS No. 67191-93-9
Cat. No. B1333631
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Fluoro-2-methylphenyl isocyanate
CAS67191-93-9
Molecular FormulaC8H6FNO
Molecular Weight151.14 g/mol
Structural Identifiers
SMILESCC1=C(C=C(C=C1)F)N=C=O
InChIInChI=1S/C8H6FNO/c1-6-2-3-7(9)4-8(6)10-5-11/h2-4H,1H3
InChIKeyKRAMFLATTKXGOW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Fluoro-2-methylphenyl Isocyanate (CAS 67191-93-9) Procurement Specifications and Chemical Identity


5-Fluoro-2-methylphenyl isocyanate (CAS 67191-93-9, also known as 4-fluoro-2-isocyanato-1-methylbenzene or 5-fluoro-o-tolyl isocyanate) is a fluorinated aromatic isocyanate with molecular formula C8H6FNO and molecular weight 151.14 g/mol . The compound bears a fluorine atom at the 5-position and a methyl group at the 2-position on the phenyl ring, with the isocyanate functional group directly attached to the ring [1]. It is classified as an organic building block and chemical intermediate, primarily utilized in pharmaceutical and agrochemical research via nucleophilic addition reactions with amines to form urea derivatives . The compound is commercially supplied as a clear colorless to light yellow liquid with typical purity specifications ranging from 95% to 98% [2].

Why Regioisomeric Fluoromethylphenyl Isocyanates Cannot Be Substituted for 5-Fluoro-2-methylphenyl Isocyanate (CAS 67191-93-9)


Fluoromethylphenyl isocyanates with identical molecular formulas (C8H6FNO, MW 151.14) exhibit distinct physical properties and divergent reactivity profiles based solely on the relative positioning of the fluoro, methyl, and isocyanate substituents . Regioisomers such as 2-fluoro-5-methylphenyl isocyanate (CAS 190774-50-6, boiling point 192°C, density 1.159 g/mL) and 3-fluoro-2-methylphenyl isocyanate (CAS 60221-81-0, boiling point ~80°C at 3.3 mmHg, density 1.164 g/mL) differ measurably from 5-fluoro-2-methylphenyl isocyanate (boiling point 186°C, density 1.176 g/mL) in key physicochemical parameters that affect reaction optimization, purification protocols, and downstream handling requirements . More critically, the regiospecific substitution pattern dictates the electronic and steric environment around the reactive isocyanate group, altering nucleophilic addition kinetics and the binding conformations of resulting urea derivatives to biological targets [1]. Generic substitution without empirical validation introduces uncontrolled variables that compromise synthetic reproducibility and can invalidate structure-activity relationship conclusions.

Quantitative Differentiation Evidence: 5-Fluoro-2-methylphenyl Isocyanate (CAS 67191-93-9) Versus Regioisomeric Analogs


Density Comparison: 5-Fluoro-2-methylphenyl Isocyanate (1.176 g/mL) Versus 2-Fluoro-5-methylphenyl Isocyanate (1.159 g/mL) at 25°C

5-Fluoro-2-methylphenyl isocyanate (CAS 67191-93-9) exhibits a density of 1.176 g/mL at 25°C . The regioisomeric analog 2-fluoro-5-methylphenyl isocyanate (CAS 190774-50-6) has a reported density of 1.159 g/mL at 25°C . The third positional isomer, 3-fluoro-2-methylphenyl isocyanate (CAS 60221-81-0), has a density of 1.164 g/mL at 25°C [1]. This density hierarchy (1.176 > 1.164 > 1.159 g/mL) provides a measurable, nondestructive parameter for distinguishing these structurally identical isomers during receipt inspection or quality verification.

Physical Property Differentiation Regioisomer Identification Quality Control

Boiling Point Differentiation: 5-Fluoro-2-methylphenyl Isocyanate (186°C) Versus 2-Fluoro-5-methylphenyl Isocyanate (192°C) at Atmospheric Pressure

5-Fluoro-2-methylphenyl isocyanate (CAS 67191-93-9) has a boiling point of 186°C at atmospheric pressure [1]. In contrast, 2-fluoro-5-methylphenyl isocyanate (CAS 190774-50-6) boils at 192°C at atmospheric pressure . 3-Fluoro-2-methylphenyl isocyanate (CAS 60221-81-0) has a reported boiling point of approximately 80°C at reduced pressure (3.3 mmHg) [2]. This 6°C difference in atmospheric boiling point between the target and the 2-fluoro-5-methylphenyl isomer is operationally significant for distillation-based purification protocols.

Distillation Purification Thermal Stability Reaction Optimization

Synthetic Utility: 5-Fluoro-2-methylphenyl Isocyanate as Key Intermediate for N1-(Quinolin-4-yl)ethane-1,2-diamine Phenyl Urea Derivatives with Anti-inflammatory and Antimicrobial Evaluation

5-Fluoro-2-methylphenyl isocyanate (CAS 67191-93-9) has been specifically employed as a reactant in the synthesis and evaluation of novel N1-(quinolin-4-yl)ethane-1,2-diamine phenyl urea derivatives, which were assessed for anti-inflammatory and antimicrobial activity . This documented application represents a validated synthetic pathway that yields bioactive urea derivatives incorporating the 5-fluoro-2-methylphenyl moiety. In contrast, the regioisomer 2-fluoro-5-methylphenyl isocyanate (CAS 190774-50-6) is documented primarily for its thermophysical properties (enthalpy of vaporization at boiling point) with no parallel documentation of incorporation into the same quinolinyl-urea pharmacophore series .

Medicinal Chemistry Urea Derivatives Anti-inflammatory Agents Antimicrobial Screening

Refractive Index as Additional Orthogonal Identification Parameter for 5-Fluoro-2-methylphenyl Isocyanate (n20/D 1.515) Versus 2-Fluoro-5-methylphenyl Isocyanate (n20/D 1.511)

5-Fluoro-2-methylphenyl isocyanate (CAS 67191-93-9) has a reported refractive index of n20/D 1.515 . The regioisomer 2-fluoro-5-methylphenyl isocyanate (CAS 190774-50-6) has a refractive index of n20/D 1.511 . This difference of 0.004 units is readily measurable with standard laboratory refractometers and provides an orthogonal, nondestructive method to confirm the identity of the correct regioisomer independent of density or boiling point measurements.

Refractometry Quality Assurance Isomer Purity Verification

Validated Research and Procurement Scenarios for 5-Fluoro-2-methylphenyl Isocyanate (CAS 67191-93-9)


Synthesis of Quinolinyl-Urea Pharmacophores for Anti-inflammatory and Antimicrobial Drug Discovery

Medicinal chemistry programs targeting novel anti-inflammatory or antimicrobial agents can utilize 5-fluoro-2-methylphenyl isocyanate (CAS 67191-93-9) as a validated starting material for constructing N1-(quinolin-4-yl)ethane-1,2-diamine phenyl urea derivatives . This specific scaffold has documented biological evaluation precedent, providing a rational entry point for structure-activity relationship optimization campaigns. Substitution with regioisomeric isocyanates would yield different phenyl urea conformations with uncharacterized and likely divergent biological activity profiles.

Quality Control Verification of Regioisomeric Identity via Density, Boiling Point, and Refractive Index Triangulation

Procurement and analytical laboratories can implement a rapid three-parameter verification protocol to confirm the identity of 5-fluoro-2-methylphenyl isocyanate upon receipt: density measurement (expected 1.176 g/mL at 25°C) , boiling point determination (expected 186°C at atmospheric pressure) [1], and refractive index measurement (expected n20/D 1.515) . These three orthogonal parameters distinguish the target compound from 2-fluoro-5-methylphenyl isocyanate (density 1.159 g/mL, bp 192°C, n20/D 1.511) and 3-fluoro-2-methylphenyl isocyanate (density 1.164 g/mL). This verification prevents regioisomer substitution errors that could compromise entire synthetic campaigns.

Preparation of Asymmetric Urea Derivatives via Controlled Nucleophilic Addition with Primary Amines

5-Fluoro-2-methylphenyl isocyanate serves as a reactive electrophile for the preparation of N-(5-fluoro-2-methylphenyl)-N'-substituted ureas via nucleophilic addition with primary amines . The 5-fluoro-2-methyl substitution pattern imparts specific electronic and steric properties to the resulting urea linkage, influencing hydrogen bonding capacity and conformational preferences relative to urea derivatives constructed from other fluoromethylphenyl isocyanate regioisomers. This application is foundational to both pharmaceutical intermediate synthesis and materials chemistry.

Development of Kinase Modulators and Enzyme Inhibitors Incorporating Fluorinated Aromatic Moieties

Fluorinated aromatic isocyanates including 5-fluoro-2-methylphenyl isocyanate are established intermediates for generating compound libraries targeting kinase modulation and enzyme inhibition [2]. The fluorine substituent enhances metabolic stability and modulates lipophilicity (calculated LogP for 5-fluoro-2-methylphenyl isocyanate = 2.10140) , while the isocyanate group provides a versatile handle for conjugation to amine-containing pharmacophores. The specific 5-fluoro-2-methyl regioisomer offers a distinct vector for fluorine positioning that differs from other fluoro-methylphenyl isocyanate isomers.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

46 linked technical documents
Explore Hub


Quote Request

Request a Quote for 5-Fluoro-2-methylphenyl isocyanate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.